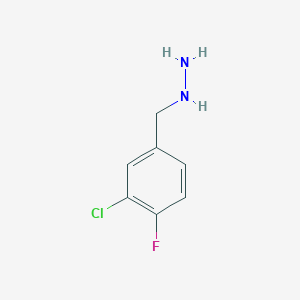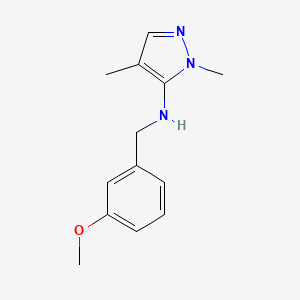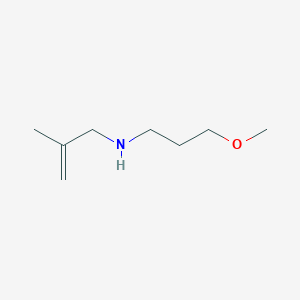
(3-Chloro-4-fluorobenzyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-fluorobenzyl)hydrazine is a chemical compound with the molecular formula C7H8ClFN2 It is characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms, and a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorobenzyl)hydrazine typically involves the reaction of (3-Chloro-4-fluorobenzyl)chloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
C7H6ClF+N2H4→C7H8ClFN2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorobenzyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide or other halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.
Scientific Research Applications
(3-Chloro-4-fluorobenzyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorobenzyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorobenzyl)hydrazine
- (4-Fluorobenzyl)hydrazine
- (3-Chloro-4-methylbenzyl)hydrazine
Comparison
Compared to similar compounds, (3-Chloro-4-fluorobenzyl)hydrazine is unique due to the presence of both chlorine and fluorine substituents on the benzyl group. This dual substitution can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C7H8ClFN2 |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
(3-chloro-4-fluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8ClFN2/c8-6-3-5(4-11-10)1-2-7(6)9/h1-3,11H,4,10H2 |
InChI Key |
LEWHGSKMPIEIAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNN)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11746701.png)


![4-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B11746725.png)
![3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11746727.png)

![1,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11746731.png)
![3-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11746735.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11746737.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11746739.png)
![1-(2,2-difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746741.png)
![1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11746750.png)
![{4-[(Dimethoxyphosphoryl)methyl]phenyl}boronic acid](/img/structure/B11746756.png)

